molecular formula C13H16N4O4 B2928959 N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1787880-80-1

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2928959
CAS No.: 1787880-80-1
M. Wt: 292.295
InChI Key: NVPGPQDCXZOGPL-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound with the CAS Registry Number 1787880-80-1 . It has a molecular formula of C13H16N4O4 and a molecular weight of 292.29 g/mol . This oxalamide derivative features a hybrid structure incorporating both a 1-methyl-1H-pyrrole ring with a hydroxypropyl chain and an isoxazole heterocycle, which may be of interest in various medicinal chemistry and drug discovery research programs . Calculated physicochemical properties include a topological polar surface area of approximately 109 Ų and an XLogP3 value of -0.4, which can be useful for researchers in early-stage pharmacokinetic profiling . The compound is supplied for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-17-7-2-3-9(17)10(18)4-6-14-12(19)13(20)15-11-5-8-21-16-11/h2-3,5,7-8,10,18H,4,6H2,1H3,(H,14,19)(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPGPQDCXZOGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrole and isoxazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of pyrrole derivatives with isoxazole derivatives under acidic or basic conditions.

  • Reduction Reactions: To introduce the hydroxyl group at the appropriate position on the pyrrole ring.

  • Amide Bond Formation: Using coupling agents like carbodiimides or peptide coupling reagents to form the oxalamide linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution Reactions: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a class of oxalamide derivatives, which are often explored for pharmacological applications due to their tunable substituents. Below is a structural and physicochemical comparison with three analogs from recent literature (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₃H₁₃N₄O₄ 289.27 3-hydroxypropyl (1-methylpyrrole), isoxazole
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide C₂₀H₂₂Cl₂N₆O₂ 437.33 Piperazine-linked dichlorophenyl, pyrazole
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide C₁₇H₁₇N₃O₅ 343.33 Benzo[d][1,3]dioxol (electron-rich aromatic), pyridine
N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide C₁₅H₁₄ClFN₂O₃S 356.80 Chloro-fluorophenyl, thiophene

Key Observations :

Substituent Diversity: The target compound’s 1-methylpyrrole and isoxazole substituents contrast with the piperazine-dichlorophenyl (), benzodioxol-pyridine (), and thiophene-chlorofluorophenyl () moieties. These differences impact electronic, steric, and solubility profiles. Isoxazole (target) vs.

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight (289.27 g/mol) among the analogs, likely due to the absence of bulky aromatic or halogenated groups. This may enhance metabolic stability compared to higher-weight analogs like (437.33 g/mol).

Physicochemical Implications
  • Lipophilicity : The chloro-fluorophenyl group in and dichlorophenyl in introduce significant lipophilicity, whereas the target’s pyrrole-isoxazole combination balances polarity.
  • Hydrogen Bonding: The 3-hydroxypropyl group (common in all compounds) provides a hydrogen-bond donor, but the benzodioxol in adds electron density that may affect binding to hydrophobic pockets.
  • Sulfur vs. Nitrogen : The thiophene in introduces sulfur, which can influence redox properties and metabolism compared to nitrogen-rich heterocycles in the target.
Research Findings and Trends
  • : The piperazine-dichlorophenyl substituent is common in CNS-targeting compounds due to piperazine’s ability to enhance blood-brain barrier penetration. However, the dichlorophenyl group may increase toxicity risks .
  • : The benzodioxol moiety is associated with improved metabolic stability in cytochrome P450-rich environments, as seen in antifungal and anticancer agents .
  • : Thiophene -containing compounds often exhibit enhanced binding to enzymes with sulfur-accepting active sites, such as tyrosine kinases .

Hypothetical Advantages of Target Compound :

  • The 1-methylpyrrole group may offer metabolic resistance (methyl groups reduce oxidative degradation).
  • Isoxazole could improve aqueous solubility compared to purely aromatic substituents, aiding formulation.

Biological Activity

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 278.32 g/mol
CAS Number 1795305-43-9

The structure includes a hydroxyl group, a pyrrole ring, and an oxalamide moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances hydrogen bonding capabilities, while the oxalamide linkage facilitates interactions with specific biological pathways. This compound has been investigated for its potential as an enzyme inhibitor and its role in modulating cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of oxalamides, including those similar to this compound, exhibit significant antimicrobial activities. For instance, related compounds have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL . These findings suggest that the compound may serve as a scaffold for the development of new antimicrobial agents.

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies have demonstrated that similar pyrrole derivatives can inhibit the viability of various cancer cell lines, including colorectal and triple-negative breast cancer cells . The inhibition of human carbonic anhydrase (hCA) isoforms has been linked to the anticancer activity of these compounds, suggesting a mechanism involving the modulation of tumorigenic pathways .

Inhibition of Enzyme Activity

The compound has been studied for its ability to inhibit specific enzymes, including hCA I and hCA II. Inhibition constants (Ki values) have been determined for various derivatives, indicating that modifications to the molecular structure can enhance or reduce inhibitory potency . For example, certain substitutions on the pyrrole ring have shown improved inhibition profiles compared to parent compounds.

Case Studies

A series of studies have evaluated the biological activities of compounds related to this compound. One notable study synthesized a library of pyrrole derivatives and assessed their antimicrobial and anticancer properties. The lead compounds exhibited potent activity against MRSA and significant cytotoxic effects on cancer cell lines, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, and how is purity ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amine Activation : React 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propan-1-amine with ethyl chlorooxalate to form an intermediate oxalyl chloride derivative .

Coupling Reaction : Introduce the isoxazol-3-ylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the oxalamide bond .

Purification : Use silica gel flash chromatography (hexane/ethyl acetate gradients) or trituration with solvents like Et₂O to isolate the product .

Quality Control : Validate purity via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and LC-MS (e.g., ESI+ m/z calculated for C₁₈H₂₁N₅O₄: 371.16; observed: 372.2 [M+H]⁺) .

Q. Key Considerations :

  • Strict temperature control during coupling (0–25°C) prevents side reactions.
  • Use of anhydrous solvents (e.g., DMF) minimizes hydrolysis .

Q. How is the compound characterized structurally and analytically?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • 3-hydroxypropyl group : δ ~4.10 (br s, –OH), δ ~3.50–3.70 (m, –CH₂–).
    • Isoxazole ring : δ ~8.30 (s, C–H) and δ ~6.50 (s, pyrrole C–H) .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and absence of dimers/polymers.
  • HPLC : Use C18 columns (ACN/water gradient) to assess purity (>98%) .

Q. Example Data (Analogous Compound) :

ParameterValue (Compound 13 in )
Yield36%
LC-MS (M+H)479.12 (calc. 478.14)
HPLC Purity90.0%

Advanced Questions

Q. How can stereochemical control at the 3-hydroxypropyl group be achieved during synthesis?

Methodological Answer: The 3-hydroxy center introduces chirality, requiring:

  • Chiral Resolutions : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Asymmetric Catalysis : Employ catalysts like (R)-BINOL-phosphoric acid to induce enantioselective formation .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) for crystallization-based resolution .

Evidence : A related compound with (3R)-configuration (δ ~4.65 ppm for –OH in ) highlights the need for stereospecific characterization.

Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives minimized?

Methodological Answer:

  • Target-Specific Assays :
    • Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET assays for kinases or proteases (IC₅₀ determination) .
    • Cytotoxicity : Test against HEK293 or HepG2 cells (CC₅₀ via MTT assay) .
  • Controls : Include vehicle (DMSO <0.1%), positive controls (e.g., staurosporine for kinases), and counter-screens to rule off-target effects .

Q. Example Protocol :

Assay TypeConditions (Compound 19 in )
Antiviral ActivityIC₅₀ = 0.5 µM (HIV entry assay)
CytotoxicityCC₅₀ > 50 µM (MTT assay)

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., HIV gp120 for antiviral activity) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., isoxazole vs. thiazole) with activity .

Key Finding : Isoxazole’s electron-withdrawing nature may enhance binding to polar pockets vs. thiophene analogs .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Convert to hydrochloride or tosylate salts (e.g., Edoxaban tosylate in ).
  • Prodrug Design : Acetylate the hydroxy group (hydrolyzed in vivo) .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

Q. Data from Analogs :

StrategySolubility Improvement (mg/mL)
Tosylate Salt12.5 (vs. 1.2 for free base)
PEGylation8.7 (vs. 1.2)

Q. How are metabolic stability and degradation pathways assessed?

Methodological Answer:

  • Liver Microsomes : Incubate with human liver microsomes (HLMs) + NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated products .
  • Stress Testing : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions to identify degradation products .

Key Insight : The hydroxypropyl group is prone to oxidation, requiring stabilization via formulation .

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